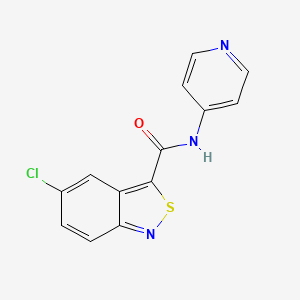
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide: is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique structural features, which include a benzisothiazole ring fused with a pyridine ring and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide typically involves the following steps:
Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzisothiazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the coupling with an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the pyridine ring, converting it to an amine.
Substitution: The chloro group on the benzisothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Industry:
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as polymers with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-pyridinyl)Amino} Methylene]-1,1-Bisphosphonate: Another compound with a similar pyridine and chloro substitution pattern.
Benzisothiazole Derivatives: Compounds with variations in the substituents on the benzisothiazole ring.
Uniqueness:
Structural Features: The combination of a benzisothiazole ring with a pyridine ring and a carboxamide group is unique, providing distinct chemical and biological properties.
Reactivity: The presence of the chloro group and the carboxamide moiety allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H8ClN3OS |
|---|---|
Molekulargewicht |
289.74 g/mol |
IUPAC-Name |
5-chloro-N-pyridin-4-yl-2,1-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-8-1-2-11-10(7-8)12(19-17-11)13(18)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,18) |
InChI-Schlüssel |
BKAAZNBAAMJPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSC(=C2C=C1Cl)C(=O)NC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,5R,6R)-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15061664.png)
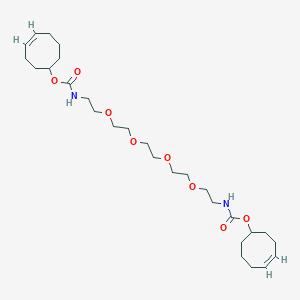
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
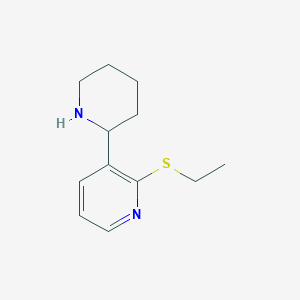


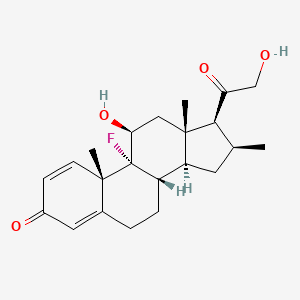

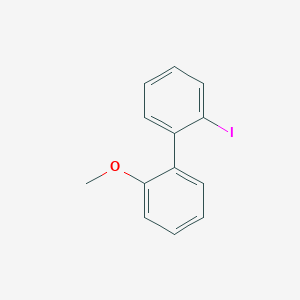
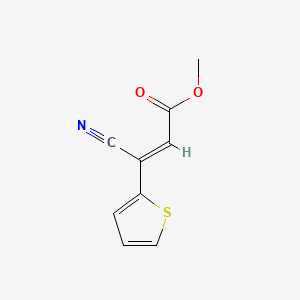

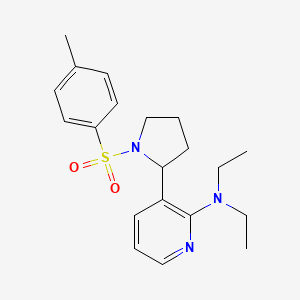

![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
